2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide
Description
This compound is a heterocyclic small molecule featuring a benzodioxol moiety fused to a 1,2,4-oxadiazole ring, which is further linked to a pyrrole-acetamide scaffold. The molecular formula is inferred as C₂₁H₂₁N₅O₄ (molecular weight ≈ 415.43 g/mol), based on structural analogs reported in and . The benzodioxol group (1,3-benzodioxole) is a privileged structure in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding due to its electron-rich aromatic system .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-2-7-19-16(23)10-22-8-3-4-13(22)18-20-17(21-26-18)12-5-6-14-15(9-12)25-11-24-14/h3-6,8-9H,2,7,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYBERACCPDICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes.
Biochemical Pathways
Given the potential target of gsk-3β, it may influence pathways related to cell signaling, growth metabolism, and apoptosis.
Biological Activity
The compound 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide represents a unique structure with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
Structural Representation
The compound consists of a pyrrole ring linked to an oxadiazole moiety and a benzodioxole group, contributing to its biological properties.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole ring have been shown to inhibit various bacterial strains and fungi. The presence of the benzodioxole moiety may enhance these effects by improving solubility and bioavailability .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For example, oxadiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The specific compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines .
Neuroprotective Effects
Recent studies suggest that compounds with similar structural features may possess neuroprotective properties. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Pharmacological Studies
Pharmacological evaluations have shown that compounds with the benzodioxole structure can modulate neurotransmitter levels and exhibit anxiolytic effects. This suggests that the compound may have applications in treating anxiety disorders or other neurological conditions .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various oxadiazole derivatives, it was found that compounds with a benzodioxole group demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to more potent antimicrobial agents .
Study 2: Anticancer Mechanisms
A series of experiments on oxadiazole derivatives revealed that certain compounds could inhibit tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis via caspase activation pathways. The specific compound's role in these pathways remains to be elucidated but indicates potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
1. Antimicrobial Activity
- Compounds containing the benzodioxole structure have been reported to possess antimicrobial properties. Preliminary studies suggest that 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide may inhibit the growth of various bacteria and fungi.
2. Anticancer Properties
- The oxadiazole derivatives are noted for their potential anticancer effects. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
3. Anti-inflammatory Effects
- Some studies have highlighted the anti-inflammatory properties of benzodioxole derivatives. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies have explored the applications of related compounds:
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions typically including:
- Formation of the oxadiazole ring from suitable precursors.
- Coupling reactions to attach the benzodioxole moiety.
- Final acetamide formation through acylation reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
*Molecular formula and weight inferred from structural analogs.
Key Findings from Structural Analysis :
Impact of Substituents on Solubility: The N-propyl acetamide in the target compound likely enhances lipophilicity compared to N-(3-methoxyphenyl) (Analog 1) or N-(3,5-dimethoxyphenyl) (Analog 2), which contain polar methoxy groups. This could reduce aqueous solubility but improve blood-brain barrier penetration .
Role of Heterocycles: The 1,2,4-oxadiazole in the target compound and analogs 1–2 provides metabolic resistance compared to Analog 3’s methylamino butanone, which lacks heteroaromatic stabilization . Analog 4’s benzimidazole and pyrrolidinone systems suggest distinct binding modes (e.g., kinase inhibition) compared to the target compound’s oxadiazole-pyrrole scaffold .
Pharmacological Implications :
- The benzodioxol moiety in all analogs is associated with affinity for serotonin or dopamine receptors, as seen in psychoactive compounds (e.g., Analog 3) .
- The oxadiazole-pyrrole core in the target compound may mimic natural ligands for enzymes like cyclooxygenase or phosphodiesterases, though direct evidence is lacking in the provided data .
Q & A
Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime intermediates with activated carboxylic acid derivatives. Key steps include:
- Amidoxime Formation : Reacting nitriles with hydroxylamine under basic conditions.
- Cyclization : Using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) to form the oxadiazole ring .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
- NMR Spectroscopy : Confirm substituent integration (e.g., benzodioxole protons at δ 6.0–6.5 ppm, pyrrole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists for angiotensin II receptors) to determine IC₅₀ values .
- Cell-Based Assays : Measure inhibition of LTB₄ synthesis in human whole blood to assess FLAP inhibition (IC₅₀ < 100 nM target) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetics without compromising target affinity?
Q. What computational strategies predict interactions with biological targets?
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Pharmacokinetic Profiling :
- Dose-Response Refinement : Use Hill slope analysis to correlate plasma concentration (AUC) with effect duration .
Data Contradiction Analysis
Q. How should conflicting results in receptor selectivity assays be addressed?
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating antihypertensive effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
